molecular formula C22H24N8 B2823700 2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2415511-74-7

2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2823700
CAS No.: 2415511-74-7
M. Wt: 400.49
InChI Key: SNPDVROOUMJNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining pyrazole, pyrimidine, piperazine, and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves multiple steps, starting with the preparation of the individual heterocyclic components The pyrazole and pyrimidine rings are synthesized separately and then coupled with piperazine

    Synthesis of Pyrazole and Pyrimidine Rings: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones, while the pyrimidine ring is typically formed through the condensation of β-dicarbonyl compounds with amidines.

    Coupling with Piperazine: The pyrazole and pyrimidine rings are then coupled with piperazine under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

    Formation of Quinoline Ring: The quinoline ring is formed through a cyclization reaction involving aniline derivatives and β-ketoesters.

    Introduction of Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and quinoline rings, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of pyrazole and quinoline.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Pharmaceutical Research: The compound may serve as a lead compound for the development of new therapeutic agents.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a building block in material science.

Mechanism of Action

The mechanism of action of 2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain biological pathways. The pyrazole and pyrimidine rings are known to interact with protein kinases, while the piperazine and quinoline moieties may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidine
  • 2-(pyrazin-2-yl)-4-(1H-pyrazol-1-yl)pyrimidine
  • 4-(1H-pyrazol-1-yl)-2-(pyrimidin-2-yl)pyrimidine

Uniqueness

The uniqueness of 2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile lies in its combination of multiple heterocyclic rings, which may confer enhanced biological activity and specificity. The presence of the carbonitrile group also provides a site for further chemical modification, potentially leading to the development of new derivatives with improved properties.

Properties

IUPAC Name

2-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N8/c1-16-25-20(14-21(26-16)30-8-4-7-24-30)28-9-11-29(12-10-28)22-18(15-23)13-17-5-2-3-6-19(17)27-22/h4,7-8,13-14H,2-3,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPDVROOUMJNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=C4CCCCC4=N3)C#N)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.